5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid
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Overview
Description
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 5th and 8th positions, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, a toluene solution of the substrate can be warmed with 1,2-ethanediol and catalytic para-toluenesulfonic acid at 80°C, leading to the formation of the desired compound via in situ formation of a 1,3-dioxolane intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethyl-1,2-dihydronaphthalene-2-carboxylic acid
- 5,8-Dimethyl-3,4-dihydro-2-naphthoic acid
- 3,4-Dihydro-5,8-dimethyl-2-naphthoic acid
Uniqueness
5,8-Dimethyl-3,4-dihydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
76964-14-2 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5,8-dimethyl-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
GQJMHJFTKGNIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=CC2=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
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